molecular formula C12H11NOS B2406932 5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 928324-87-2

5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde

Cat. No.: B2406932
CAS No.: 928324-87-2
M. Wt: 217.29
InChI Key: JDDSIGXNGCMHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(Methylthio)phenyl]-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 2-(methylthio)phenyl group and an aldehyde functional group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde typically involves the condensation of 2-(methylthio)benzaldehyde with a suitable pyrrole precursor under acidic or basic conditions. One common method involves the use of a Vilsmeier-Haack reaction, where the aldehyde group is introduced into the pyrrole ring using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, particularly at the 2-position, using reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: 5-[2-(methylthio)phenyl]-1H-pyrrole-3-carboxylic acid.

    Reduction: 5-[2-(methylthio)phenyl]-1H-pyrrole-3-methanol.

    Substitution: 2-bromo-5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-pyrrole-3-carbaldehyde: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.

    5-[2-(Methylthio)phenyl]-1H-pyrrole-2-carbaldehyde: The position of the aldehyde group is different, which can affect the compound’s properties and applications.

    2-(Methylthio)benzaldehyde: Does not contain the pyrrole ring, making it less versatile in heterocyclic chemistry.

Uniqueness

The presence of both the 2-(methylthio)phenyl group and the aldehyde functional group in the pyrrole ring makes 5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde unique

Properties

IUPAC Name

5-(2-methylsulfanylphenyl)-1H-pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-15-12-5-3-2-4-10(12)11-6-9(8-14)7-13-11/h2-8,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDSIGXNGCMHMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Bromo-1H-pyrrole-3-carbaldehyde (174 mg), [2-(methylthio)phenyl]boronic acid (202 mg) and sodium carbonate (254 mg) were suspended in a mixed solvent of 1,2-dimethoxyethane (5 mL) and water (2 mL), and the mixture was sufficiently degassed under a nitrogen atmosphere. Tetrakis(triphenylphosphine)palladium (58 mg) was added, and the mixture was further degassed and stirred at 105° C. for 16 hr. The reaction mixture was allowed to cool to room temperature, water was added and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=9:1→4:1) to give the title compound as pale-yellow crystals (yield 150 mg, 69%).
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
202 mg
Type
reactant
Reaction Step Two
Quantity
254 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Yield
69%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.